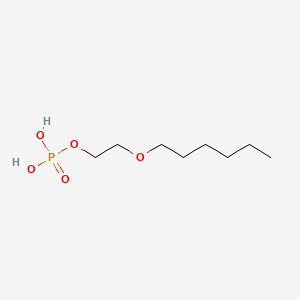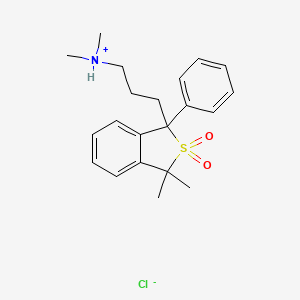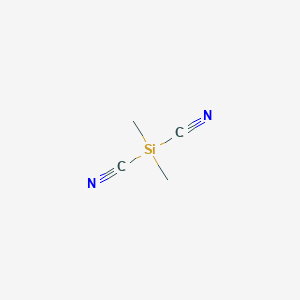
Silanedicarbonitrile, dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyanodimethylsilane is an organosilicon compound with the molecular formula C_4H_6N_2Si It is characterized by the presence of two cyano groups attached to a silicon atom, which is also bonded to two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: Dicyanodimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium cyanide in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds as follows:
(CH3)2SiCl2+2NaCN→(CH3)2Si(CN)2+2NaCl
Industrial Production Methods: On an industrial scale, the production of dicyanodimethylsilane typically involves the continuous flow of reactants through a reactor, ensuring efficient mixing and heat management. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: Dicyanodimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH_4) is often used as a reducing agent.
Substitution: Halides like sodium chloride or alkoxides such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Silicon dioxide (SiO_2) and other silicon-containing by-products.
Reduction: Dimethylsilylamine derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Dicyanodimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Research is ongoing into its potential use in the modification of biomolecules for improved stability and functionality.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of dicyanodimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups can participate in nucleophilic addition or substitution reactions, while the silicon atom can form strong bonds with other elements, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Dichlorodimethylsilane: Similar in structure but with chlorine atoms instead of cyano groups.
Dimethyldichlorosilane: Another related compound with different reactivity due to the presence of chlorine atoms.
Cyanotrimethylsilane: Contains one cyano group and three methyl groups attached to silicon.
Uniqueness: Dicyanodimethylsilane is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to other organosilicon compounds
特性
CAS番号 |
5158-09-8 |
|---|---|
分子式 |
C4H6N2Si |
分子量 |
110.19 g/mol |
IUPAC名 |
[cyano(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C4H6N2Si/c1-7(2,3-5)4-6/h1-2H3 |
InChIキー |
XRRLRPCAMVHBDK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


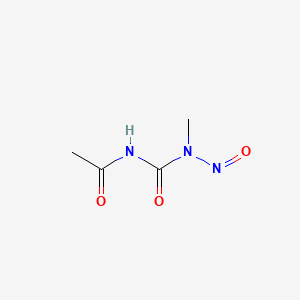
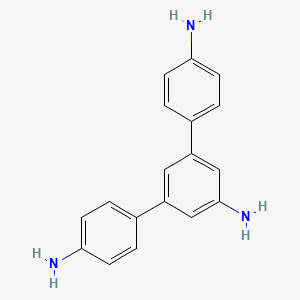
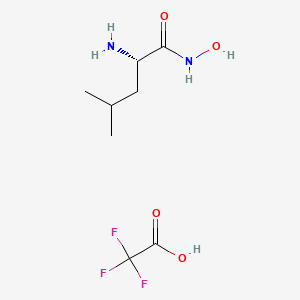
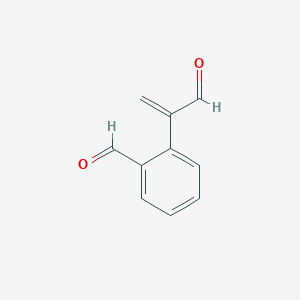
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)


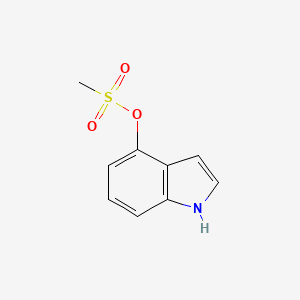
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
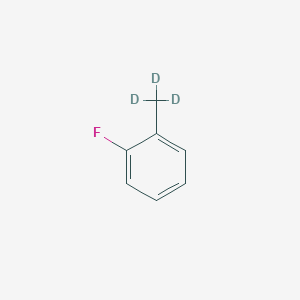
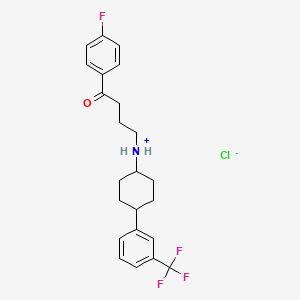
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
